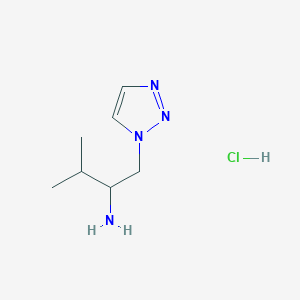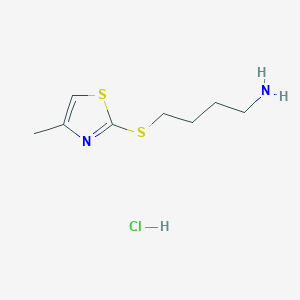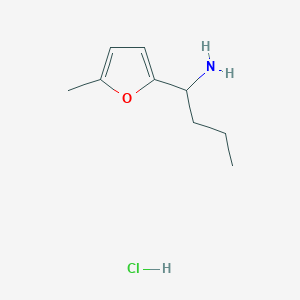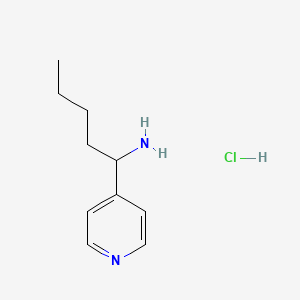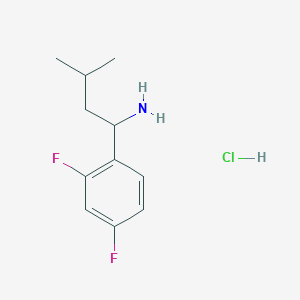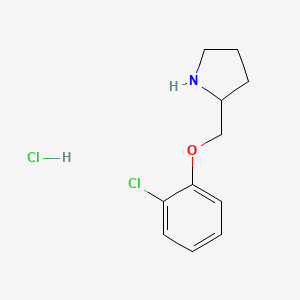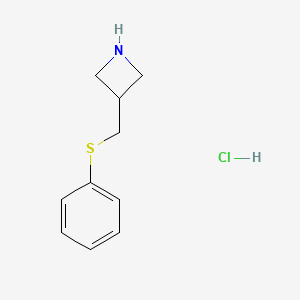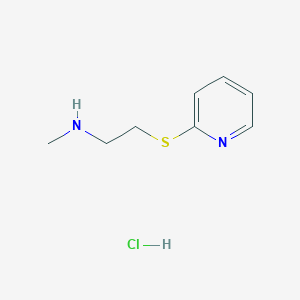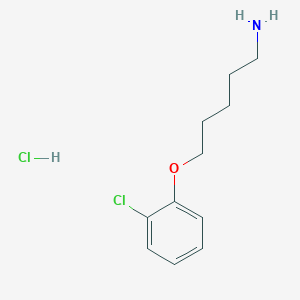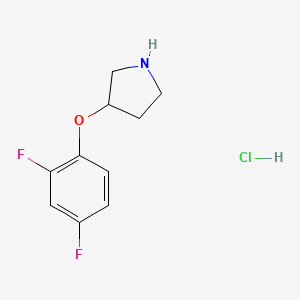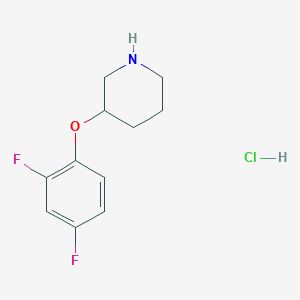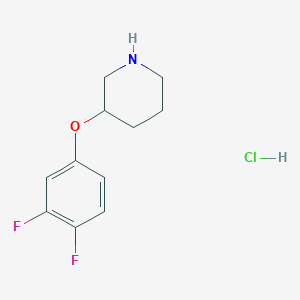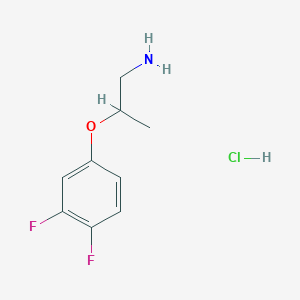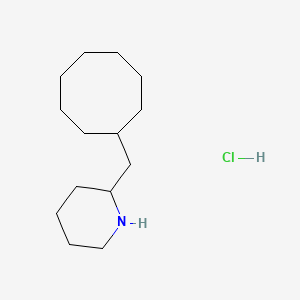
2-(Cyclooctylmethyl)piperidine hydrochloride
Übersicht
Beschreibung
2-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H28ClN. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design .
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives have been found to interact with various receptors and enzymes in the body . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors .
Mode of Action
For example, some piperidine derivatives act as competitive antagonists, binding to the active site of an enzyme or receptor and preventing its normal substrate or ligand from binding .
Biochemical Pathways
For instance, some piperidine derivatives have been found to affect the signaling pathways of neurotransmitters in the brain .
Pharmacokinetics
The compound’s molecular weight is reported to be 24583 , which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with various cellular effects, such as inhibition of cell migration and cell cycle arrest .
Biochemische Analyse
Biochemical Properties
2-(Cyclooctylmethyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cholinesterase and cytochrome P450 enzymes. The interaction with cholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can be crucial in studying the enzyme’s role in neurotransmission and its potential as a therapeutic target . Additionally, this compound is involved in the metabolism mediated by cytochrome P450 enzymes, where it undergoes oxidative transformations .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of cholinesterase, which in turn affects neurotransmitter levels and synaptic transmission. This compound also impacts gene expression by altering the transcriptional activity of genes involved in neurotransmission and cellular metabolism . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of cholinesterase, inhibiting its catalytic activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling . Additionally, this compound interacts with cytochrome P450 enzymes, where it undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cholinesterase activity and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways involve the activation of the compound through N-H bond activation and subsequent ring contraction, resulting in the formation of pyrrolidine derivatives . These metabolic transformations can affect the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooctylmethyl)piperidine hydrochloride typically involves the reaction of cyclooctylmethyl chloride with piperidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. The process includes the use of high-purity reactants and solvents, controlled reaction temperatures, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclooctylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-(Cyclooctylmethyl)piperidine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclooctylmethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Cyclooctylmethylamine: Similar in structure but lacks the piperidine ring.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
2-(Cyclooctylmethyl)piperidine hydrochloride is unique due to its combination of the cyclooctylmethyl group and the piperidine ring. This structure imparts specific chemical and biological properties that are distinct from other piperidine derivatives .
Eigenschaften
IUPAC Name |
2-(cyclooctylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N.ClH/c1-2-4-8-13(9-5-3-1)12-14-10-6-7-11-15-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHWEGQEVHKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


